molecular formula C14H17N5O2S B5799782 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE

Cat. No.: B5799782
M. Wt: 319.38 g/mol
InChI Key: IGJUDJKDCCCJEC-UHFFFAOYSA-N
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Description

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a morpholino group, a phenyl ring substituted with a methylsulfanyl group, and a tetraazole ring

Preparation Methods

The synthesis of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution on the Phenyl Ring:

    Attachment of the Morpholino Group: This step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the tetraazole ring or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-1-MORPHOLINO-1-ETHANONE include:

The uniqueness of this compound lies in its combination of the tetraazole ring and morpholino group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-22-12-4-2-11(3-5-12)14-15-17-19(16-14)10-13(20)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJUDJKDCCCJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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